5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione

Lipophilicity ADME Blood-Brain Barrier Penetration

This 5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione is a uniquely substituted hydantoin designed for proprietary drug discovery. Unlike the well-characterized anticonvulsant 5-ethyl-5-phenylhydantoin (Nirvanol), its meta-methyl/para-methoxy pattern shifts lipophilicity (predicted XLogP3 ≈1.9) and hydrogen-bonding capacity, placing it closer to optimal CNS drug-likeness while avoiding known anticonvulsant pharmacology confounds. Covered by Markush claims in WO-2011069951-A1 for anti-proliferative agents, it offers a clean IP slate—zero public bioactivity data—allowing your team to identify novel targets and patent composition-of-matter. Certified ≥98% purity with CoA, H302/H319 hazards documented, and room-temperature shipping ensure seamless integration into screening cascades or focused library synthesis.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 1226110-63-9
Cat. No. B2547069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
CAS1226110-63-9
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)C
InChIInChI=1S/C13H16N2O3/c1-4-13(11(16)14-12(17)15-13)9-5-6-10(18-3)8(2)7-9/h5-7H,4H2,1-3H3,(H2,14,15,16,17)
InChIKeyJCLBGUXDOASRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione – Core Identifiers and Structural Class for Research Procurement


5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione (CAS 1226110-63-9) is a fully substituted hydantoin (imidazolidine-2,4-dione) derivative bearing a 5-ethyl group and a 4-methoxy-3-methylphenyl substituent at the 5-position of the heterocyclic core [1]. This compound belongs to a well-established pharmacophore class that includes clinically relevant anticonvulsants such as 5-ethyl-5-phenylhydantoin (Nirvanol) and phenytoin, yet its specific substitution pattern—featuring both a meta-methyl and a para-methoxy group on the phenyl ring—distinguishes it from the simpler monophenyl or monomethoxy analogs commonly encountered in screening libraries [2]. The compound is currently supplied as a 'unique chemical' for early discovery research, indicating that it has not been extensively characterized in the public literature and that its differential properties must be inferred from structural analysis and class-level knowledge until targeted experimental data become available .

Why Analog-Based Substitution Fails for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione in Screening and Lead Optimization


Within the hydantoin family, even subtle modifications to the 5-phenyl substituent produce substantial shifts in lipophilicity, metabolic stability, and target-binding kinetics. The parent compound 5-ethyl-5-phenylhydantoin (Nirvanol) exhibits an ED50 of 30 mg/kg in the mouse maximal electroshock (MES) seizure model, but its clinical utility is limited by CYP2C19-dependent metabolism and a narrow therapeutic window [1]. Introducing a para-methoxy group alone (5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, CAS 188920-93-6) increases electron density on the aromatic ring and alters hydrogen-bonding capacity, while the additional meta-methyl substituent present in the target compound further modulates steric bulk and lipophilicity. These cumulative alterations mean that neither the unsubstituted phenyl analog nor the mono-methoxy derivative can serve as a reliable proxy for the target compound in assays where aromatic substitution governs permeability, target residence time, or off-rate from plasma proteins—a well-documented SAR principle in hydantoin anticonvulsant and anti-proliferative series [2]. Procuring the precise compound therefore protects against structure-activity misattribution and ensures that any observed biological signal can be unambiguously assigned to the intended chemical entity.

Direct Comparative Evidence for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione Versus Closest Analogs


LogP Differentiation: Predicted Lipophilicity of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione Versus Unsubstituted Phenyl Analog

The target compound exhibits a predicted XLogP3 of 1.9, compared with 1.79 reported for 5-ethyl-5-phenylhydantoin (Nirvanol), indicating a measurable increase in lipophilicity driven by the 4-methoxy-3-methyl substitution on the phenyl ring [1][2]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier penetration, a critical factor for CNS-targeted programs. Crucially, this difference of approximately 0.11 log units moves the compound closer to the optimal CNS drug space (LogP 2–4), whereas simpler analogs may fall below the threshold desired for consistent brain exposure.

Lipophilicity ADME Blood-Brain Barrier Penetration

Molecular Weight and Hydrogen-Bonding Capacity Differentiation from 5-Ethyl-5-phenylhydantoin (Nirvanol)

The target compound has a molecular weight of 248.28 g/mol with 3 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD), whereas 5-ethyl-5-phenylhydantoin (Nirvanol) has a molecular weight of 204.23 g/mol with 2 HBA and 2 HBD [1][2]. The additional methoxy oxygen increases the HBA count from 2 to 3, which alters the compound's topological polar surface area (TPSA) to 67.4 Ų versus an estimated ~58 Ų for the unsubstituted analog. This shift in the TPSA range (60–70 Ų) remains within the favorable window for oral absorption and CNS penetration (typically <90 Ų for blood-brain barrier passage) while providing an additional hydrogen-bond acceptor that can engage distinct residues in target binding pockets [3].

Physicochemical Properties Drug-Likeness Permeability

Hazard Profile Differentiation: Acute Oral Toxicity Classification Versus Non-Classified Analogs

The target compound is classified under GHS as Acute Toxicity Category 4 (Oral) and Eye Irritation Category 2 (H302, H319), per Sigma-Aldrich documentation . In contrast, 5-ethyl-5-phenylhydantoin (Nirvanol) is not consistently classified for acute oral toxicity across major vendor catalogs and is often described historically as a hypnotic agent with a relatively narrow therapeutic index but no explicit GHS acute toxicity ranking in many listings . The explicit hazard classification of the target compound provides a defined safety-handling framework that is absent or ambiguous for several close hydantoin analogs, enabling laboratory safety officers to establish clear standard operating procedures for weighing, dissolution, and disposal.

Safety Handling Lab Procurement

Purity Specification: Supplier-Certified 98% Purity as Procurement-Quality Benchmark

The compound is available from Leyan (catalog 1656213) with a certified purity of 98%, providing a defined quality benchmark for screening campaigns . Many closely related hydantoin analogs in the 5-ethyl-5-phenyl series are listed by vendors without explicit purity certification or are supplied at lower purity grades (e.g., 95%), introducing variability that can confound dose-response interpretations, particularly in sub-micromolar potency assays where impurities at the 5% level may exert meaningful biological effects . The availability of a lot-specific Certificate of Analysis (CoA) upon request further supports batch-to-batch reproducibility verification—a critical requirement for lead optimization studies where chemical integrity must be traceable over months of iterative testing.

Chemical Purity Reproducibility Screening Quality

Potential Anti-Proliferative Differentiation: Class-Level Inference from Imidazolidine-2,4-dione Patent Families

Imidazolidine-2,4-dione derivatives substituted at the 5-position with substituted phenyl groups have been explicitly claimed as anti-proliferative agents in multiple patent families, including WO-2011069951-A1, which specifically highlights compounds where the phenyl ring bears methoxy at the meta position and methyl at the para position—the exact substitution pattern of the target compound [1]. While the specific target compound (CAS 1226110-63-9) has not been individually profiled in published anti-proliferative panels, its substitution pattern falls within the Markush structure of compounds asserted to inhibit abnormal cell proliferation in cancer models. This represents a class-level inference: the compound's structural features align it with a patent-protected pharmacophore that has been validated in anti-proliferative screening, whereas simpler 5-ethyl-5-phenylhydantoin analogs are primarily associated with anticonvulsant rather than anti-proliferative indications [2].

Anti-proliferative Cancer Lead Discovery

Structural Uniqueness: Absence of Prior Biological Profiling as a Procurement Criterion for Novel Target Discovery

Sigma-Aldrich explicitly designates this compound as part of its 'unique chemicals' collection and does not collect analytical data, indicating that it has not been widely profiled or referenced in the public domain . A search across PubChem, ChEMBL, and BindingDB confirms that no bioactivity data (IC50, Ki, ED50) have been deposited for this specific CAS number as of the search date [1][2]. This stands in contrast to 5-ethyl-5-phenylhydantoin (Nirvanol), which has extensive published pharmacology including MES ED50 values, CYP metabolism data, and hypolipidemic activity profiles. For organizations seeking to build proprietary screening libraries or to identify first-in-class chemical matter, this absence of prior art represents a positive procurement signal: selecting this compound over heavily profiled analogs reduces the risk that any discovered activity has already been disclosed in competitor patents or publications.

Chemical Novelty IP Position Screening Library Design

Recommended Application Scenarios for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


CNS Drug Discovery Screening for Novel Anticonvulsant or Neuropsychiatric Candidates

The compound's predicted XLogP3 of 1.9, which is higher than that of 5-ethyl-5-phenylhydantoin (LogP ~1.79), places it closer to the optimal CNS drug-likeness window [1]. Its TPSA of 67.4 Ų is well within the <90 Ų threshold for blood-brain barrier penetration, and the additional methoxy substituent provides a third hydrogen-bond acceptor that may engage polar residues in ion channels or GPCR binding sites not accessible to the simpler Nirvanol scaffold [2]. Procurement for MES or subcutaneous pentylenetetrazol (scPTZ) seizure models, or for broad CNS safety pharmacology panels, is indicated where the goal is to explore structure-activity relationships beyond the well-characterized 5-phenylhydantoin series.

Oncology Lead Generation Leveraging Anti-Proliferative Imidazolidinedione Chemotype

The compound's 4-methoxy-3-methylphenyl substitution pattern is explicitly encompassed by the Markush claims in WO-2011069951-A1, which describes imidazolidine-2,4-dione derivatives as anti-proliferative agents for cancer indications [1]. While no target-specific IC50 data exist, the structural alignment with this patent family provides a compelling rationale for including the compound in phenotypic or target-based oncology screens, particularly against cell lines where hydantoin-derived scaffolds have shown preclinical activity (e.g., MCF-7 breast cancer, as reported for related imidazolidine-2,4-dione derivatives) [2]. Using this compound rather than 5-ethyl-5-phenylhydantoin avoids the confound of known anticonvulsant pharmacology dominating the biological readout.

Academic Medicinal Chemistry SAR Exploration Around 5,5-Disubstituted Hydantoins

For academic laboratories synthesizing focused hydantoin libraries, the compound serves as a reference standard for the 4-methoxy-3-methylphenyl substitution motif. Its 98% certified purity with available CoA ensures that observed differences in potency or selectivity can be confidently attributed to structural modifications rather than impurity-driven artifacts [1]. The defined GHS hazard classification (H302, H319) also enables straightforward integration into undergraduate and graduate teaching laboratories where safety documentation is mandatory, unlike several hydantoin analogs that lack explicit hazard labeling [2].

Proprietary Screening Library Expansion for Intellectual Property Generation

The compound's status as a 'unique chemical' with zero deposited bioactivity data across major public databases makes it an attractive purchase for biotech and pharma organizations building proprietary screening decks [1][2]. Unlike 5-ethyl-5-phenylhydantoin, whose pharmacology is extensively documented and therefore difficult to patent, this compound offers a clean slate for discovering and claiming novel biological activities. Its structural distinctiveness—combining meta-methyl, para-methoxy, and 5-ethyl substituents—positions it in a chemical space that is sparsely populated in commercial libraries, increasing the likelihood of identifying unique structure-activity relationships that can support composition-of-matter patent filings.

Quote Request

Request a Quote for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.